Titanium tris(dodecylbenzenesulfonate)isopropoxide
Overview
Description
Titanium tris(dodecylbenzenesulfonate)isopropoxide, also known as Titanate Coupling Agent HY-109, is a chemical compound with the molecular formula C57H94O10S3Ti . It is a wine red clear viscous liquid .
Synthesis Analysis
The synthesis of this compound is typically achieved through a reaction involving isopropanol and benzenesulfonic acid, followed by the addition of dodecylbenzenesulfonyl titanate. The resulting product undergoes an ester exchange reaction .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C57H94O10S3Ti. It has a molecular weight of 1083.42 .Chemical Reactions Analysis
This compound is used as a coupling agent in various applications. For instance, it has been used to reduce the polar surface energy of barium titanate (BaTiO3) particles, thereby enhancing the mechanical and dielectric properties of flexible ethylene propylene diene monomer (EPDM)/ barium titanate (BaTiO3) dielectric elastomer .Physical and Chemical Properties Analysis
This compound is a light brown transparent viscous liquid . It is soluble in isopropanol, dimethylbenzene, methylbenzene, and mineral oil, and will show hydrolytic precipitate when reacting with water . It has a density of 1.08 .Scientific Research Applications
Enhancing Mechanical and Dielectric Properties
Titanium tris(dodecylbenzenesulfonate)isopropoxide has been utilized to improve the mechanical and dielectric properties of materials. In a study by Su and Zhang (2015), this compound was used to enhance the compatibility of barium titanate particles with ethylene propylene diene monomer gum. This treatment led to significant improvements in tensile strength and dielectric constant, demonstrating its potential in materials engineering (Su & Zhang, 2015).
Nanocomposite Synthesis and Characterization
Research by Shakoor and Rizvi (2010) involved synthesizing nanocomposites of polypyrrole dodecylbenzenesulfonate-titanium dioxide, highlighting the impact of this compound in modifying electrical properties under different light conditions. This study contributes to the understanding of how this chemical agent affects the conductivity and morphology of composite materials (Shakoor & Rizvi, 2010).
Surface Modification and Photocatalysis
Another application is in the surface modification and photocatalysis. Zhang et al. (2004) demonstrated the use of this compound in the synthesis of nanosized TiO2 for the photodegradation of surfactants. This research provides insights into environmental applications, particularly in breaking down harmful chemicals using modified photocatalysts (Zhang, Gao, & Zhang, 2004).
Biomedical Coating Applications
In the field of biomedicine, Quy et al. (2018) explored the use of this compound in creating hydroxyapatite/titanium dioxide composite coatings for bone regeneration. The study focused on enhancing dispersion and surface energy, showing promising results in biomedical coatings [(Quy, Kim, Kim, & Bark, 2018)](https://consensus.app/papers/characteristics-hatio2-coating-nanoparticles-quy/44097cf74cca5553a18af83d93d9d331/?utm_source=chatgpt).
Influence on Electrical Conductivity
In research on antistatic coatings, Yan Biao (2012) demonstrated the influence of this compound on the electrical conductivity of coatings. This study contributes to understanding how this compound can be used to modify the electrical properties of surface coatings, particularly in reducing electrical resistivity (Yan Biao, 2012).
Mechanism of Action
As a single alkoxy-type titanate coupling agent, Titanium tris(dodecylbenzenesulfonate)isopropoxide is applicable to dry inorganic fillers without free water but monolayer adsorption water only on its surface or with hydroxyl and carboxyl on its surface. It is considered the best coupling agent for processing talcum powder and black carbon .
Safety and Hazards
Titanium tris(dodecylbenzenesulfonate)isopropoxide is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
4-dodecylbenzenesulfonic acid;propan-2-ol;titanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H30O3S.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-3(2)4;/h3*13-16H,2-12H2,1H3,(H,19,20,21);3-4H,1-2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSLYVGSLKPIHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CC(C)O.[Ti] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H98O10S3Ti | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1087.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61417-55-8 | |
Record name | Titanium, tris(dodecylbenzenesulfonato-.kappa.O)(2-propanolato)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(dodecylbenzenesulphonato-O)(propan-2-olato)titanium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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